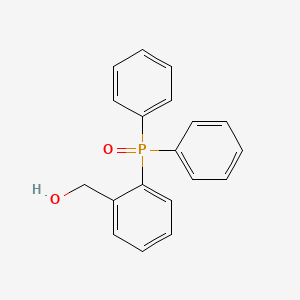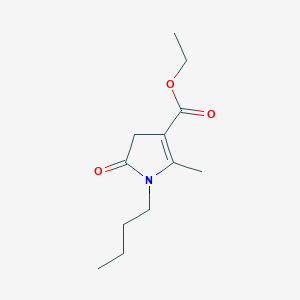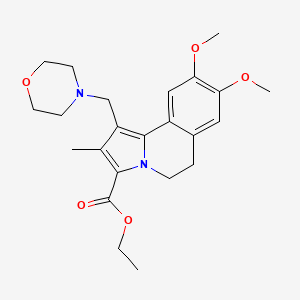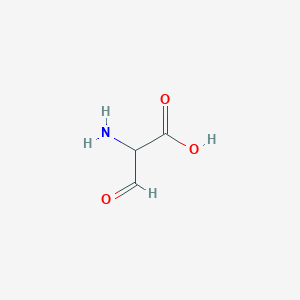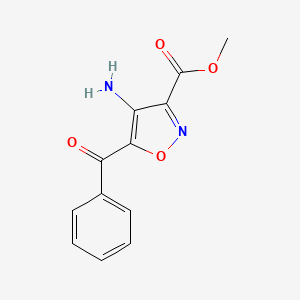![molecular formula C12H10N4O B12896304 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-12-8](/img/structure/B12896304.png)
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring The presence of a methoxy group at the 5-position and a phenyl group at the 1-position further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to form the desired pyrazolopyrazine structure. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrazolopyrazine derivatives and their interactions with biomolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-c]pyridine: Another structural isomer with different ring fusion.
1H-Pyrazolo[4,3-b]pyridine: Differently fused pyrazolopyridine with distinct biological activities.
Uniqueness
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and biological activities. The specific substitution pattern enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
87595-12-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
5-methoxy-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-11-8-13-12-10(15-11)7-14-16(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
WFESWJOKLRJGRX-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
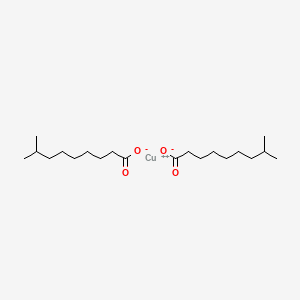
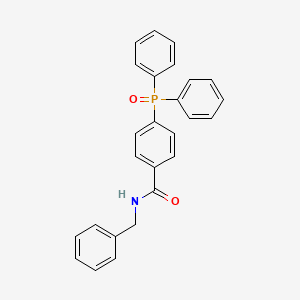

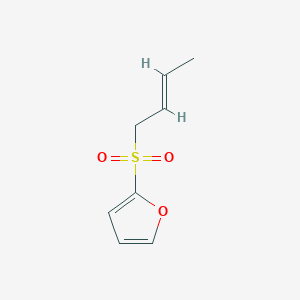
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
